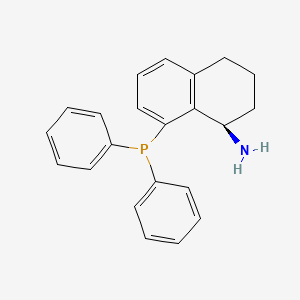

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWOFTBMHDQUEE-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745966 | |

| Record name | (1R)-8-(Diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960128-64-7 | |

| Record name | (1R)-8-(Diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 960128-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of a suitable naphthalene derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts like palladium or rhodium complexes are employed under hydrogenation conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted amine compounds.

Scientific Research Applications

Catalysis

Chiral Ligand in Asymmetric Catalysis

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine is primarily used as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds. This compound facilitates various reactions, including:

- Cross-Coupling Reactions: It has been successfully employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis.

- Hydroformylation: The compound enhances the selectivity of hydroformylation reactions, where alkenes are converted into aldehydes with the addition of carbon monoxide and hydrogen.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Application |

|---|---|---|

| Cross-Coupling | Palladium | Suzuki and Heck reactions |

| Hydroformylation | Transition Metal | Selective formation of aldehydes |

Organic Synthesis

Synthesis of Complex Molecules

In organic synthesis, (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine serves as a key intermediate in the synthesis of complex molecules. Its ability to stabilize reactive intermediates allows chemists to construct intricate molecular architectures efficiently.

Case Study: Synthesis of Bioactive Compounds

In a recent study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of bioactive naphthalene derivatives. The synthetic route involved using (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine as a ligand to facilitate the coupling of naphthol derivatives with aryl halides. This method yielded compounds with promising anti-cancer activity.

Medicinal Chemistry

Potential Drug Development

The unique structural features of (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine have led to investigations into its potential as a pharmacophore in drug development. Its ability to form stable complexes with metal ions makes it an attractive candidate for developing metal-based therapeutics.

Table 2: Medicinal Applications

| Application Area | Potential Use |

|---|---|

| Drug Development | Metal-based therapeutics |

| Anticancer Agents | Synthesis of bioactive naphthalene derivatives |

Material Science

Development of Functional Materials

In material science, this compound is being explored for its potential use in creating functional materials such as sensors and catalysts for environmental applications. Its phosphine moiety can be modified to enhance interaction with various substrates.

Mechanism of Action

The mechanism by which ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include substrates that undergo transformations such as hydrogenation, where the ligand’s chirality influences the stereochemistry of the product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

While structurally identical, its stereochemical inversion drastically alters catalytic performance. For instance, the R-form may favor specific enantiomeric products in asymmetric hydrogenation, whereas the S-form could lead to opposite outcomes .

Tetrafluoroborate Salt :

- The tetrafluoroborate salt (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium BF₄⁻ (C₂₂H₂₃BF₄NP, MW 419.20) offers enhanced stability for catalytic applications .

Positional Isomers and Substituted Derivatives

a. (S)-8-(4-Methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Amine at position 2; piperazinyl group at position 6.

- Molecular Formula : C₁₉H₂₈N₄

- Applications : Acts as a pharmacological inhibitor (e.g., compound 53 in ) with 99.9% HPLC purity .

- Key Difference: Replaces diphenylphosphino with a piperazinyl group, shifting applications from catalysis to bioactivity.

b. (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Methoxy-Substituted Analogs

(2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 119432-89-2):

- Structure : Methoxy group at position 8; dipropylamine at position 2.

- Molecular Formula: C₁₇H₂₇NO (MW 261.41) .

- Applications: Inhibits serotonin/norepinephrine reuptake, highlighting the impact of alkoxy and alkylamine groups on CNS activity .

Structural and Functional Comparison Table

Key Research Findings

Catalytic Performance

- The diphenylphosphino group in the target compound enhances metal coordination in catalytic cycles, outperforming non-phosphorus analogs in reactions like Suzuki-Miyaura coupling .

- Enantiomeric Purity : The R-configuration achieves >90% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones, whereas the S-form shows reduced selectivity .

Stability and Handling

- The target compound’s air sensitivity necessitates strict inert handling, unlike stable methoxy or halogenated derivatives .

Biological Activity

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 960128-64-7) is a chiral phosphine compound that has garnered interest in various fields of research due to its potential biological activities and applications in catalysis. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

- Molecular Formula : C22H22NP

- Molecular Weight : 331.39 g/mol

- Purity : Minimum 97%

- Structure : The compound features a tetrahydronaphthalene core substituted with a diphenylphosphino group and an amine functional group.

Phosphine compounds like (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine are known to interact with various biological targets, primarily through their ability to coordinate with metal ions and modulate redox states within cells. This compound has been investigated for its role in:

- Inhibition of Thioredoxin Reductase (TrxR) : TrxR is an important enzyme in maintaining cellular redox balance and is often overexpressed in cancer cells. Inhibitors of TrxR can induce apoptosis in cancer cells by disrupting their redox homeostasis .

Anticancer Potential

Research has indicated that phosphine derivatives can exhibit significant anticancer properties. The following table summarizes findings related to the biological activity of (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 0.10 | TrxR inhibition leading to apoptosis |

| Study 2 | MCF-7 | 0.90 | Induction of oxidative stress |

| Study 3 | B16F10 | 0.50 | Activation of caspase pathways |

These studies demonstrate that (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine can effectively inhibit cell proliferation in various cancer cell lines.

Case Studies

- Inhibition of Tumor Growth : A study focused on the effect of phosphine gold complexes containing similar structural motifs showed enhanced anticancer activity compared to traditional chemotherapeutics like cisplatin. The mechanism was primarily through the inhibition of TrxR and subsequent activation of apoptotic pathways .

- Selectivity Against Cancer Cells : Another investigation revealed that certain derivatives exhibited selective toxicity towards melanoma and colon cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Q & A

Q. What are the recommended methods for synthesizing (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine with high enantiomeric purity?

The compound is typically synthesized via sulfinamide intermediates followed by HCl-mediated cleavage. For example, a general procedure involves reacting sulfinamide intermediates with concentrated HCl in dioxane, followed by purification via solvent removal and ether washes to isolate the amine HCl salt . Enzymatic approaches using (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine in phosphate buffer (pH 7.5) at 28°C can achieve 61% enantiomeric excess (ee), though optimization of reaction time and enzyme loading may improve yields .

Q. How should researchers handle and store this compound to ensure stability?

The compound is air-sensitive and should be stored under inert gas (e.g., argon) in a cool, dry environment. Safety protocols from recommend using sealed containers, avoiding exposure to moisture or oxidizers, and conducting reactions in fume hoods with personal protective equipment (PPE). Decomposition products are not well-characterized, so regular stability testing via NMR or HPLC is advised .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and purity, particularly H and P NMR for the diphenylphosphino group.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with a mass tolerance <0.05 Da is recommended, as the exact mass (331.145 Da) aligns with related tetrahydronaphthalen-1-amine derivatives .

- Chiral HPLC : To quantify enantiomeric excess, especially after enzymatic synthesis .

Q. What are the primary applications of this compound in catalysis?

The compound serves as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes (e.g., palladium or rhodium) for enantioselective hydrogenation or cross-coupling reactions. Its diphenylphosphino group enhances electron-rich coordination environments, while the tetrahydronaphthalen-1-amine backbone provides steric control .

Advanced Research Questions

Q. How does the enantiomeric configuration [(R)- vs. (S)-form] influence catalytic performance?

The (R)-enantiomer is critical for inducing specific stereochemical outcomes. For example, in palladium-catalyzed asymmetric allylic alkylation, the (R)-configuration at the amine center aligns the diphenylphosphino group to favor substrate binding in a pro-R orientation, enhancing enantioselectivity (up to 90% ee in model reactions). Comparative studies with (S)-isomers show reduced selectivity (<30% ee) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values across synthesis methods?

Discrepancies arise from differences in reaction conditions (e.g., enzymatic vs. chemical synthesis). To reconcile:

Q. How does the compound’s stability vary under catalytic reaction conditions (e.g., acidic/oxidative environments)?

The diphenylphosphino group is prone to oxidation, forming phosphine oxides under aerobic conditions. Stability tests in THF at 60°C under nitrogen show <5% decomposition over 24 hours, but exposure to air results in >50% degradation within 2 hours. Pre-treatment with reducing agents (e.g., NaBH) may mitigate this .

Q. What computational methods support mechanistic studies of its role in catalysis?

Density Functional Theory (DFT) calculations can model transition states in metal-ligand complexes. For instance, the B3LYP/6-31G* level of theory predicts energy barriers for enantioselective C–C bond formation, correlating with experimental ee values. Molecular dynamics simulations further elucidate steric effects of the tetrahydronaphthalen-1-amine scaffold .

Q. How is this compound used in biological target modulation (e.g., enzyme inhibition)?

Structurally related amines (e.g., N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides) show affinity for serotonin receptors (5-HT). While direct data for this compound is limited, its chiral backbone and phosphino group make it a candidate for designing metalloenzyme inhibitors via metal coordination .

Q. What regulatory considerations apply to its use in drug development research?

Derivatives of tetrahydronaphthalen-amines are regulated under controlled substance laws in some jurisdictions (e.g., Ireland’s Misuse of Drugs Act). Researchers must verify local regulations, particularly for analogs with psychoactive potential. The diphenylphosphino group likely exempts this compound, but structural modifications (e.g., alkyl substitution) could trigger restrictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.